molecular formula C11H19N3O2 B2490080 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1975117-61-3

3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2490080
CAS No.: 1975117-61-3
M. Wt: 225.292
InChI Key: AVTGSGMIAOOVIR-UHFFFAOYSA-N
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Description

3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl(propyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl(propyl)amino group in 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-4-6-14(5-2)8-10-9(11(15)16)7-13(3)12-10/h7H,4-6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTGSGMIAOOVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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